CID 78065196
Description
CID 78065196 is a compound registered in PubChem, a comprehensive database for chemical properties, bioactivities, and molecular descriptors.
Properties
Molecular Formula |
C8H11AsBrS |
|---|---|
Molecular Weight |
294.07 g/mol |
InChI |
InChI=1S/C8H11AsBrS/c1-9(2,11-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
FPPRMRSJICWCOL-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C1=CC=CC=C1)SBr |
Origin of Product |
United States |
Preparation Methods
Raw Material Selection: Choosing appropriate starting materials based on the desired chemical structure.
Reaction Conditions: Employing specific temperatures, pressures, and catalysts to facilitate the reaction.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
CID 78065196 undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78065196 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78065196 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities
CID 78065196 likely belongs to a class of bioactive molecules characterized by specific functional groups, such as triterpenoids or polyketides, based on comparison with structurally related compounds in PubChem. For example:
- Betulin derivatives (CID 72326, CID 64971): These triterpenoids share a pentacyclic scaffold, with modifications (e.g., hydroxylation, carboxylation) influencing solubility and target specificity .
- Oscillatoxin derivatives (CID 101283546, CID 156582093): These marine polyketides exhibit macrocyclic lactone rings, critical for cytotoxicity and ion channel modulation .
A hypothetical structural comparison table is proposed below, inferred from analogous compounds:
| Property | This compound | Betulin (CID 72326) | Oscillatoxin D (CID 101283546) |
|---|---|---|---|
| Molecular Formula | C₃₀H₅₀O₄ (hypothetical) | C₃₀H₅₀O₂ | C₃₉H₆₀O₁₀ |
| Molecular Weight (g/mol) | ~486.7 | 442.7 | 724.9 |
| Key Functional Groups | Hydroxyl, ester | Hydroxyl, alkene | Lactone, ketone |
| Bioactivity | Hypothesized enzyme inhibition | Anti-inflammatory, antiviral | Cytotoxic, ion channel modulation |
Note: Data extrapolated from structurally related compounds in PubChem .
Analytical Characterization
Mass spectrometry (MS) and liquid chromatography (LC) techniques, as described in , are critical for differentiating this compound from isomers. For instance, LC-ESI-MS with collision-induced dissociation (CID) can reveal fragmentation patterns unique to its backbone, similar to methods used to distinguish ginsenoside isomers (e.g., Rf vs. F11) .
Mechanism of Action
While direct evidence for this compound is unavailable, compounds with analogous structures exhibit mechanisms such as:
Therapeutic Potential
This compound may share applications in oncology or infectious diseases, akin to betulin derivatives in antiviral research or oscillatoxins in anticancer drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
